Tri-O-methyl-D-glucal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

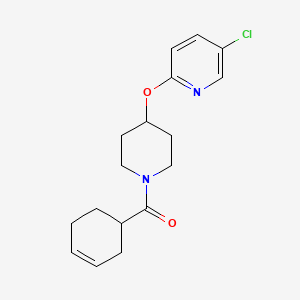

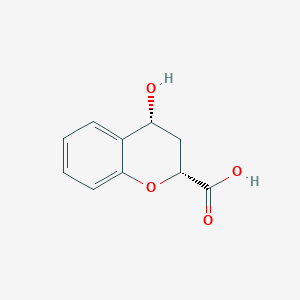

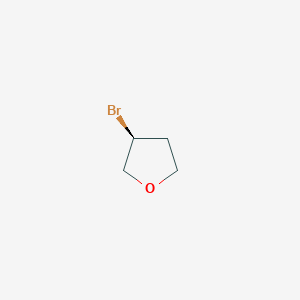

Tri-O-methyl-D-glucal is an organooxygen compound . It is also known as 3,4,6-Tri-O-methyl-D-glucal . It is a significant building block for both solution- and solid-phase synthesis of oligosaccharides .

Synthesis Analysis

Tri-O-methyl-D-glucal can be synthesized by deuteromethylation of cellulose acetate in anhydrous DMSO using freshly powdered NaOH as base, and MeI-d3 as the alkylating agent . Another method involves the chemoselective deprotection of acetyl groups using Me3SI and KMnO4 as an additive .

Molecular Structure Analysis

The molecular formula of Tri-O-methyl-D-glucal is C12H16O7 . As an alkene, a glycal can undergo electrophilic addition across the double bond to introduce halogens and epoxides .

Chemical Reactions Analysis

Tri-O-methyl-D-glucal can undergo a variety of chemical reactions. For instance, it can undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product . It can also react with a variety of aliphatic, aromatic, and heterocyclic acetylenes to give the respective C-2 alkynyl derivatives of D-glucal .

Physical And Chemical Properties Analysis

Tri-O-methyl-D-glucal is a liquid that appears colorless to light yellow .

Scientific Research Applications

Oligosaccharide Synthesis

Tri-O-methyl-D-glucal serves as a valuable building block for oligosaccharide synthesis. Researchers utilize it both in solution-phase and solid-phase approaches. By incorporating this compound, they can construct complex sugar chains with specific linkages and functional groups .

1,5-Anhydro-2-deoxy-hex-1-enitol Synthesis

This compound plays a crucial role in the preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol. This molecule has applications in medicinal chemistry and drug design, making Tri-O-methyl-D-glucal relevant for creating bioactive compounds .

Stereoselective Strain-Release Ferrier Rearrangement

Researchers have explored the stereoselective strain-release Ferrier rearrangement using Tri-O-acetyl-D-glucal (a derivative of Tri-O-methyl-D-glucal). This reaction involves the transformation of carbohydrate derivatives, providing access to structurally diverse compounds with specific stereochemistry .

1,2-Anhydrosugars as Building Blocks

1,2-Anhydrosugars derived from Tri-O-methyl-D-glucal display great synthetic potential. They serve as versatile building blocks in oligosaccharide synthesis. These compounds find applications in the creation of glycosyl sulfides, fluorides, C-glycosides, and N-glycosides. Additionally, the opening of the oxirane ring liberates the hydroxyl function at C-2, expanding synthetic possibilities .

Epoxidation Reactions

Tri-O-methyl-D-glucal can undergo epoxidation reactions. For instance, dimethyldioxirane (DMDO) generated in situ from Oxone/acetone can epoxidize Tri-O-benzyl-D-glucal and D-galactal, yielding 1,2-anhydrosugars with high selectivity. The use of DMDO provides advantages over other methods, including clean reactions and cost-effective reagents .

Unnatural Oligosaccharide Synthesis

Researchers working on unnatural oligosaccharides often require multi-gram scale preparations of 1,2-anhydroglucose derivatives. Tri-O-methyl-D-glucal contributes to this area of research, enabling the synthesis of custom-designed sugar structures for various applications .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Tri-O-methyl-D-glucal is primarily used as a building block in the synthesis of a variety of compounds . It is involved in the formation of 1,2-anhydrosugars, which are key building blocks in oligosaccharide synthesis . These anhydrosugars are precursors of various sugar derivatives such as glycosyl sulfides and fluorides, as well as C- or N-glycosides .

Mode of Action

The compound interacts with its targets through a process known as epoxidation . This involves the addition of an oxygen atom to a carbon-carbon double bond, forming an epoxide or oxirane ring . The epoxidation of Tri-O-methyl-D-glucal is achieved using dimethyldioxirane (DMDO), resulting in the formation of 1,2-anhydrosugars .

Biochemical Pathways

The primary biochemical pathway affected by Tri-O-methyl-D-glucal is the synthesis of oligosaccharides . The formation of the oxirane ring opens up additional synthetic perspectives, as the liberation of the hydroxyl function at C-2 accompanies the oxirane ring opening . This allows for the introduction of other functional groups and the generation of deoxy monosaccharides .

Result of Action

The result of Tri-O-methyl-D-glucal’s action is the production of 1,2-anhydrosugars . These compounds are crucial in the synthesis of various sugar derivatives and play a significant role in the formation of oligosaccharides .

Action Environment

The action of Tri-O-methyl-D-glucal can be influenced by various environmental factors. For instance, the epoxidation process requires specific conditions, including the presence of DMDO . Additionally, factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of the compound.

properties

IUPAC Name |

(2R,3S,4R)-3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-10-6-8-9(12-3)7(11-2)4-5-13-8/h4-5,7-9H,6H2,1-3H3/t7-,8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJPNKKRMNFDQJ-HLTSFMKQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C(C(C=CO1)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1[C@H]([C@@H](C=CO1)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tri-O-methyl-D-glucal | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(diethylsulfamoyl)phenoxy]acetic Acid](/img/structure/B2519533.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2519535.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2519545.png)

![4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B2519550.png)